3,4-Diphenyl-6-piperidino-7-(4-chlorophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diphenyl-6-piperidino-7-(4-chlorophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one, also known as DPTTF, is a compound that has attracted interest for its potential applications in scientific research.
Wirkmechanismus
3,4-Diphenyl-6-piperidino-7-(4-chlorophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one functions as a fluorescence sensor by undergoing a change in its fluorescence properties upon binding to specific molecules. The mechanism of action of 3,4-Diphenyl-6-piperidino-7-(4-chlorophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one involves the formation of a complex between 3,4-Diphenyl-6-piperidino-7-(4-chlorophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one and the target molecule, resulting in a change in the electronic environment of the 3,4-Diphenyl-6-piperidino-7-(4-chlorophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one molecule and a subsequent change in its fluorescence properties.
Biochemical and Physiological Effects:
3,4-Diphenyl-6-piperidino-7-(4-chlorophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects. However, the use of 3,4-Diphenyl-6-piperidino-7-(4-chlorophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one as a fluorescent probe for metal ions and nitric oxide can provide valuable insights into the role of these molecules in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,4-Diphenyl-6-piperidino-7-(4-chlorophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one is its high sensitivity and selectivity for specific molecules, making it a valuable tool for scientific research. However, 3,4-Diphenyl-6-piperidino-7-(4-chlorophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one has some limitations, including its limited solubility in water and its susceptibility to photobleaching.
Zukünftige Richtungen
There are several future directions for the use of 3,4-Diphenyl-6-piperidino-7-(4-chlorophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one in scientific research. One potential application is in the development of new fluorescent probes for the detection of other molecules in biological systems. Another direction is the optimization of the synthesis method for 3,4-Diphenyl-6-piperidino-7-(4-chlorophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one to improve its yield and purity. Additionally, the use of 3,4-Diphenyl-6-piperidino-7-(4-chlorophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one in combination with other techniques, such as microscopy and spectroscopy, can provide a more comprehensive understanding of biological systems.
In conclusion, 3,4-Diphenyl-6-piperidino-7-(4-chlorophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one is a compound that has potential applications in scientific research, particularly in the field of fluorescence sensing. Its high sensitivity and selectivity for specific molecules make it a valuable tool for scientific research. However, further research is needed to optimize its synthesis method and explore its potential applications in other areas of scientific research.
Synthesemethoden
3,4-Diphenyl-6-piperidino-7-(4-chlorophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one can be synthesized through a multistep process involving the reaction of various reagents. The synthesis of 3,4-Diphenyl-6-piperidino-7-(4-chlorophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one involves the condensation of 2,4-dichloro-5-nitrophenylamine with 4-chlorobenzaldehyde. The resulting Schiff base is then reduced with sodium borohydride to form the corresponding amine. The amine is subsequently reacted with 1,2,5,7-tetraaza-9-thiafluorenone to yield 3,4-Diphenyl-6-piperidino-7-(4-chlorophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one.
Wissenschaftliche Forschungsanwendungen
3,4-Diphenyl-6-piperidino-7-(4-chlorophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one has shown potential applications in scientific research, particularly in the field of fluorescence sensing. 3,4-Diphenyl-6-piperidino-7-(4-chlorophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological systems. 3,4-Diphenyl-6-piperidino-7-(4-chlorophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one can also be used for the detection of nitric oxide, a molecule involved in various physiological processes.
Eigenschaften
Produktname |
3,4-Diphenyl-6-piperidino-7-(4-chlorophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one |
---|---|
Molekularformel |
C31H24ClN5OS |
Molekulargewicht |
550.1 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-12,13-diphenyl-4-piperidin-1-yl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
InChI |
InChI=1S/C31H24ClN5OS/c32-22-14-16-23(17-15-22)37-30(38)28-27(33-31(37)36-18-8-3-9-19-36)25-24(20-10-4-1-5-11-20)26(34-35-29(25)39-28)21-12-6-2-7-13-21/h1-2,4-7,10-17H,3,8-9,18-19H2 |
InChI-Schlüssel |
MHTFZZKIVDCBTB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC5=NN=C(C(=C35)C6=CC=CC=C6)C7=CC=CC=C7 |
Kanonische SMILES |
C1CCN(CC1)C2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC5=NN=C(C(=C35)C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.